Lanreotide
Übersicht
Beschreibung
Lanreotide acetate is a synthetic analogue of somatostatin, a naturally occurring inhibitory hormone which blocks the release of several other hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin and glucagon . It is used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery or radiation . This medicine works by reducing the amount of growth hormone that the body produces .
Synthesis Analysis
The synthesis of this compound acetate involves an improved 4+4 solution phase synthesis. The process comprises coupling of two suitably protected tetrapeptide fragments which on deprotection, oxidation, followed by treatment with acetic acid provides this compound acetate having desired purity .Molecular Structure Analysis
The molecular formula of this compound acetate is C56H73N11O12S2 . Its molecular weight is 1156.38 . The structure of this compound acetate is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound acetate are complex and involve multiple steps. These include coupling reactions, deprotection reactions, and oxidation reactions .Physical and Chemical Properties Analysis
This compound acetate has a molecular weight of 1156.38 and a molecular formula of C56H73N11O12S2 . It is soluble in water at a concentration of 23 mg/mL .Wissenschaftliche Forschungsanwendungen
Management von Akromegalie
Lanreotide wird häufig bei der Behandlung von Akromegalie eingesetzt, einer hormonellen Erkrankung, die durch einen Überschuss an Wachstumshormon verursacht wird {svg_1}. Es wirkt als lang wirkendes Analogon von Somatostatin, einem Wachstumshormonhemmer {svg_2}.
Behandlung von neuroendokrinen Tumoren
This compound hat sich als signifikant verlängernd des progressionsfreien Überlebens bei Patienten mit fortgeschrittenem enteropancreatischen neuroendokrinen Karzinom erwiesen {svg_3}. Dies könnte möglicherweise zur ersten zugelassenen Behandlung für bestimmte Formen der Krankheit führen {svg_4}.
Linderung der Symptome des Karzinoid-Syndroms
This compound wird auch zur Linderung der Symptome verwendet, die durch neuroendokrine Tumoren, insbesondere das Karzinoid-Syndrom, verursacht werden {svg_5}. Dieses Syndrom ist gekennzeichnet durch Flush, Durchfall und Keuchen und wird durch bestimmte Arten von neuroendokrinen Tumoren verursacht.
Formulierung mit verlängerter Freisetzung für Akromegalie
Eine neue Formulierung mit verlängerter Freisetzung (PRF) von this compound wurde zur Behandlung der Akromegalie entwickelt {svg_6}. Diese Formulierung ermöglicht einen längeren Dosierungsabstand, wodurch die Behandlungslast für die Patienten reduziert wird {svg_7}.
Biomedizinische Anwendungen in der Biosensorik und Bioimaging
This compound wurde hinsichtlich seiner potenziellen Anwendungen in der Biosensorik und Bioimaging untersucht {svg_8}. Seine einzigartigen Eigenschaften, wie z. B. persistente Lumineszenz, machen es zu einem vielversprechenden Kandidaten für diese Anwendungen {svg_9}.
Wirkstoffabgabe und Phototherapie
Die Forschung hat auch die Verwendung von this compound in der Wirkstoffabgabe und Phototherapie untersucht {svg_10}. Seine Fähigkeit, Nahinfrarotlicht (NIR) zu emittieren, macht es für diese Anwendungen geeignet, da NIR-Licht tief in das Gewebe eindringen kann {svg_11}.
Wirkmechanismus
Target of Action
Lanreotide, also known as this compound acetate, is a synthetic octapeptide analogue of natural somatostatin . It primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .
Mode of Action
This compound interacts with its targets (SSTR 2 and 5) and exhibits mainly inhibitory effects . This interaction leads to the inhibition of growth hormone release in the brain . This compound also exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These changes in the biochemical pathways contribute to the inhibitory effects of this compound on growth hormone release.
Pharmacokinetics
This compound exhibits a prolonged-release pharmacokinetic profile . The apparent elimination half-life of this compound is approximately 54–63 days, in line with the expected prolonged-release characteristics . This suggests that a dosing interval of 12 weeks could be achievable .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions . Furthermore, through direct and indirect mechanisms, this compound has potent antiproliferative effects . In patients with carcinoid syndrome, this compound treatment promoted a Th1 cytotoxic immune-phenotype .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the in vivo immune effects of this compound reflect the relevance of parameters in the tumor microenvironment such as interactions with myeloid components of the immune system
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lanreotide interacts with somatostatin receptors (SSTRs) 2 and 5, exhibiting antisecretory effects through cAMP suppression . It activates ion currents such as K+ and Ca2+, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, this compound has potent antiproliferative effects .
Cellular Effects
This compound influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also exhibits antisecretory effects, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, this compound has potent antiproliferative effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through these interactions, this compound can inhibit the release of several hormones and exhibit antiproliferative effects .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, a study demonstrated that this compound Autogel, a long-acting aqueous preparation of this compound, reduces liver volume in patients with polycystic liver diseases . Another study showed that this compound has a prolonged-release characteristic with an apparent elimination half-life of approximately 54–63 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that the inhibition of hepatic and renal cystogenesis in animal models is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+, which are crucial components of various metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with somatostatin receptors . It is administered by deep subcutaneous injection, suggesting that it may interact with transporters or binding proteins in the subcutaneous tissue .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with somatostatin receptors . As a synthetic analog of somatostatin, this compound likely shares similar subcellular localizations with somatostatin, which is known to be present in various compartments or organelles due to its diverse functions .
Eigenschaften
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-74-1 | |
Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.